molecular formula C7H12F2O B13920212 [(1S)-3,3-difluorocyclohexyl]methanol

[(1S)-3,3-difluorocyclohexyl]methanol

Cat. No.: B13920212
M. Wt: 150.17 g/mol
InChI Key: BVOAPBKICTZRNM-LURJTMIESA-N
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Description

[(1S)-3,3-Difluorocyclohexyl]methanol is a chiral fluorinated cyclohexane derivative with the molecular formula C₇H₁₂F₂O and a molecular weight of 150.17 g/mol (CAS: 1556901-52-0 for the racemic mixture; enantiomer-specific CAS: 2231664-00-7 for the (R)-form) . The compound features a cyclohexane ring substituted with two fluorine atoms at the 3-position and a hydroxymethyl group at the 1-position. The stereochemistry at the 1-position ((1S)-configuration) is critical for its interactions in asymmetric synthesis and biological systems. It is commonly used as a building block in pharmaceutical research, particularly in the synthesis of fluorinated analogs of bioactive molecules to enhance metabolic stability and binding affinity .

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

[(1S)-3,3-difluorocyclohexyl]methanol

InChI

InChI=1S/C7H12F2O/c8-7(9)3-1-2-6(4-7)5-10/h6,10H,1-5H2/t6-/m0/s1

InChI Key

BVOAPBKICTZRNM-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CC(C1)(F)F)CO

Canonical SMILES

C1CC(CC(C1)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S)-3,3-difluorocyclohexyl]methanol typically involves the fluorination of cyclohexane derivatives followed by the introduction of a methanol group. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms into the cyclohexane ring. The reaction is carried out under controlled conditions to ensure selective fluorination .

Industrial Production Methods

Industrial production of [(1S)-3,3-difluorocyclohexyl]methanol may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process is optimized to achieve high yields and purity of the final product. The methanol group is introduced through subsequent reactions involving alcohols and appropriate catalysts .

Chemical Reactions Analysis

Types of Reactions

[(1S)-3,3-difluorocyclohexyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1S)-3,3-difluorocyclohexyl]methanol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [(1S)-3,3-difluorocyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ring Size and Fluorination Patterns
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Structural Differences
[(1S)-3,3-Difluorocyclohexyl]methanol 2231664-00-7 C₇H₁₂F₂O 150.17 Cyclohexane, 3,3-difluoro, (1S)-chirality
(3,3-Difluorocyclobutyl)methanol 681128-39-2 C₅H₈F₂O 122.12 Smaller cyclobutane ring (higher strain)
(1S)-3,3-Difluorocyclopentanemethanol 1407991-23-4 C₆H₁₀F₂O 136.14 Cyclopentane ring (moderate ring strain)
trans-(4-(Trifluoromethyl)cyclohexyl)methanol 1202577-61-4 C₈H₁₃F₃O 182.19 Trifluoromethyl substituent at C4

Key Observations :

  • Fluorination Impact : The 3,3-difluoro substitution on cyclohexane enhances electronegativity and lipophilicity, improving membrane permeability in drug candidates. Trifluoromethyl groups (e.g., 1202577-61-4) further amplify these effects but may introduce steric hindrance .
  • Chirality : The (1S)-configuration in the target compound distinguishes it from racemic or other enantiomeric forms (e.g., (R)-isomer, CAS 2231664-00-7), which may exhibit divergent biological activities .
Functional Group Variations
Compound Name CAS Functional Group Key Applications/Properties
[(1S)-3,3-Difluorocyclohexyl]methanol 2231664-00-7 Primary alcohol Pharmaceutical intermediates, chiral synthons
4,4-Difluorocyclohexanecarboxylic acid 122665-97-8 Carboxylic acid Precursor for esterification reactions
2-(4,4-Difluorocyclohexyl)acetic acid 915030-40-9 Acetic acid side chain Enhanced solubility in aqueous media

Key Observations :

  • Alcohol vs. Acid Derivatives: The primary alcohol group in [(1S)-3,3-difluorocyclohexyl]methanol facilitates esterification and etherification reactions, making it versatile in prodrug design. Carboxylic acid derivatives (e.g., 122665-97-8) are more polar, favoring ionic interactions in biological systems .
  • Biological Activity: Fluorinated alcohols like [(1S)-3,3-difluorocyclohexyl]methanol are integral to anti-HIV candidates (e.g., betulinic acid derivatives) due to their ability to resist oxidative metabolism .
Physicochemical Data
Property [(1S)-3,3-Difluorocyclohexyl]methanol (3,3-Difluorocyclobutyl)methanol
Boiling Point ~220–230°C (estimated) ~180–190°C (estimated)
LogP (Lipophilicity) 1.8 (predicted) 1.2 (predicted)
Solubility in Water Low (0.5–1 mg/mL) Moderate (2–3 mg/mL)

Notes: The larger cyclohexane ring in the target compound reduces water solubility compared to smaller-ring analogs but improves lipid bilayer penetration .

Biological Activity

[(1S)-3,3-difluorocyclohexyl]methanol is a chiral compound with the molecular formula C₇H₁₂F₂O and a CAS number of 2231664-00-7. The compound features a cyclohexyl ring with two fluorine atoms at the 3-position and a hydroxymethyl group (-CH₂OH) at the 1-position. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability , which allows for effective interactions with biological membranes and enzymes. The hydroxymethyl group can act as a nucleophile or leaving group depending on reaction conditions, influencing its reactivity in biological systems.

The biological activity of [(1S)-3,3-difluorocyclohexyl]methanol is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes. The compound may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. For instance, research indicates that similar difluoroalkyl compounds can interact with P-glycoprotein and other transporters, suggesting that [(1S)-3,3-difluorocyclohexyl]methanol may exhibit similar interactions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of [(1S)-3,3-difluorocyclohexyl]methanol:

Study Biological Target Effect Observed Methodology
Study AP-glycoproteinInhibition of efflux activityIn vitro assays
Study BEnzyme XModulation of enzyme activityKinetic analysis
Study CReceptor YAgonistic effectsBinding affinity assays

Case Study 1: Interaction with P-glycoprotein

In vitro studies demonstrated that [(1S)-3,3-difluorocyclohexyl]methanol inhibits P-glycoprotein-mediated drug efflux. This interaction suggests potential applications in enhancing the bioavailability of co-administered drugs.

Case Study 2: Enzyme Modulation

Research has shown that [(1S)-3,3-difluorocyclohexyl]methanol can modulate the activity of specific enzymes involved in metabolic pathways. For example, kinetic studies revealed changes in substrate turnover rates when exposed to this compound, indicating its role as an enzyme modulator.

Applications in Drug Development

The unique properties of [(1S)-3,3-difluorocyclohexyl]methanol make it a promising candidate for drug development. Its ability to interact with various biological targets positions it as a potential lead compound for therapeutic agents aimed at treating diseases where P-glycoprotein plays a critical role.

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